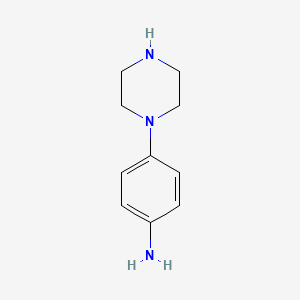

1-(4-Aminophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVOYRCCWLRTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329709 | |

| Record name | 1-(4-Aminophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67455-41-8 | |

| Record name | 1-(4-Aminophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Aminophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 1-(4-Aminophenyl)piperazine. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Properties and Structure

This compound, also known as 4-(piperazin-1-yl)aniline, is a bifunctional organic compound featuring both a piperazine ring and an aniline moiety. This unique structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 67455-41-8 | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃ | [] |

| Molecular Weight | 177.25 g/mol | [] |

| IUPAC Name | 4-(piperazin-1-yl)aniline | [] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

| Melting Point | 119-123 °C (lit.) | [1][2] |

| Boiling Point | 380.2 °C at 760 mmHg | [] |

| Decomposition Temp. | ~273 °C | [1] |

| Density | 1.107 g/cm³ | [] |

| Solubility | Almost insoluble in water; soluble in ethers, alcohols, and ketones. | [1] |

Chemical Structure

The structure of this compound consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is attached to the fourth carbon (para-position) of an aniline ring. The aniline component provides a primary aromatic amine group (-NH₂), which is a key functional group for further chemical modifications.

Experimental Protocols

Synthesis of this compound via Nitro-Group Reduction

A prevalent method for the synthesis of this compound is the reduction of its nitro-precursor, 1-(4-nitrophenyl)piperazine. This reaction can be effectively carried out using catalytic hydrogenation.

Reaction:

1-(4-nitrophenyl)piperazine → this compound

Materials and Reagents:

-

1-(4-nitrophenyl)piperazine

-

Palladium on carbon (10% Pd/C)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus

Procedure:

-

Dissolution: In a suitable hydrogenation flask, dissolve 1-(4-nitrophenyl)piperazine in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen gas at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentration: Wash the filter cake with methanol and combine the filtrates. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound is typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperazine ring. The aromatic protons typically appear as two doublets in the range of δ 6.5-7.0 ppm. The protons on the piperazine ring adjacent to the aniline ring will be shifted downfield (around δ 3.0-3.2 ppm) compared to the protons on the other side of the piperazine ring (around δ 2.8-3.0 ppm). The amine protons (both on the aniline and the piperazine) will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the piperazine nitrogen being the most deshielded. The piperazine carbons will appear in the aliphatic region, typically between δ 45-55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) on the aniline ring, and a broader band for the secondary amine (-NH) in the piperazine ring.

-

C-H stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the piperazine ring will be observed below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

-

C-N stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the fingerprint region (1200-1350 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (177.25). Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.

Biological Activity and Signaling Pathways

Piperazine and its derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key scaffold in the development of various therapeutic agents.

Role in Drug Design and Development

The 4-(piperazin-1-yl)aniline moiety is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter systems.

-

Serotonin Receptor Ligands: Derivatives of this compound have shown significant activity as ligands for serotonin (5-HT) receptors. They have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as antagonists for the 5-HT₃ receptor, indicating their potential in the treatment of depression and anxiety.[4][5]

-

Anticancer Agents: The 4-(piperazin-1-yl)aniline scaffold has been utilized in the design of G-quadruplex stabilizers.[6] G-quadruplexes are secondary structures in nucleic acids that are found in the promoter regions of some oncogenes, such as c-MYC. Stabilization of these structures can inhibit gene transcription, presenting a novel approach to cancer therapy.

Conclusion

This compound is a versatile chemical intermediate with a well-defined chemical profile. Its unique structure, combining the reactive centers of both aniline and piperazine, makes it a valuable starting material for the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The potential for its derivatives to modulate key biological pathways, such as serotonergic signaling and gene expression, underscores its importance for ongoing and future drug discovery efforts. This guide provides a foundational resource for researchers working with this important chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 4. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 1-(4-Aminophenyl)piperazine from Piperazine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-(4-aminophenyl)piperazine, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Introduction

This compound is a versatile building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring coupled to an aniline moiety, allows for further functionalization to create a diverse range of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on the two most prevalent synthetic strategies: the classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategies

The synthesis of this compound from piperazine can be accomplished through several methodologies. The two most prominent and industrially relevant routes are detailed below.

2.1. Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction

This widely-used method involves an initial SNAr reaction between piperazine and an activated p-substituted nitrobenzene, followed by the reduction of the nitro group to an amine.

The workflow for this two-step synthesis is illustrated below:

The reaction pathway for this approach is as follows:

2.2. Single-Step Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more direct route to synthesize N-aryl piperazines.[1][2] This palladium-catalyzed cross-coupling reaction can directly form the C-N bond between piperazine and a p-haloaniline or a protected p-haloaniline.[1][2]

The logical relationship of the Buchwald-Hartwig amination is depicted below:

Experimental Protocols

3.1. Protocol for SNAr and Reduction

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine via SNAr

-

Materials:

-

Piperazine

-

1-Chloro-4-nitrobenzene

-

N,N-Diisopropylethylamine (Hünig's Base)

-

N-Methylpyrrolidone (NMP)

-

Isopropanol

-

Water

-

-

Procedure:

-

Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (a piperazine derivative, for which a similar procedure is documented) (420 g, 2.36 mol), 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol), and N,N-Diisopropylethylamine (457.5 g, 3.54 mol) in N-Methylpyrrolidone (1260 ml).[3]

-

Heat the mixture to 120-125°C.[3]

-

Stir the clear solution at this temperature and monitor the reaction by HPLC until completion (approximately 5-7 hours).[3]

-

Cool the solution to 75-80°C and add isopropanol (6.3 liters) over about 30 minutes, maintaining the temperature.[3]

-

Towards the end of the addition, the product will begin to precipitate as yellow crystals.[3]

-

Cool the suspension to 20-25°C and stir overnight.[3]

-

Further cool the suspension to -10 to -5°C and stir for 30 minutes.[3]

-

Filter the product, wash with isopropanol, followed by warm water.[3]

-

Dry the product under vacuum at 50°C to a constant weight.[3]

-

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine to this compound

-

Materials:

-

1-(4-Nitrophenyl)piperazine (or a derivative like N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine)

-

Methoxyethanol

-

Palladium on charcoal (5% Pd, 50% water wet)

-

Sodium hypophosphite monohydrate

-

Water

-

Concentrated hydrochloric acid

-

Concentrated sodium hydroxide solution

-

Methanol

-

-

Procedure:

-

Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (430 g, 1.34 mol) in methoxyethanol (2.8 liters) at 20-25°C.[3][4]

-

Add 52 g of palladium on charcoal catalyst.[4]

-

Slowly add a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 liters) over 2-2.5 hours, maintaining the temperature at 70-75°C.[3][4]

-

After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC.[4]

-

Once the reaction is complete (about 30-45 minutes), cool the suspension to 25-30°C and dilute with water.[4]

-

Slowly add concentrated hydrochloric acid to adjust the pH to ≤ 2.[4]

-

Combine the filtrates, warm to 35-40°C, and adjust the pH to 7.1 ± 1 with concentrated sodium hydroxide solution.[3][4]

-

Cool the resulting suspension to 20-25°C and stir for 30 minutes.[3][4]

-

Filter the product under nitrogen, wash with water, a water/methanol mixture, and then methanol.[3][4]

-

Dry the product under vacuum at 50°C to a constant weight.[3][4]

-

3.2. Protocol for Buchwald-Hartwig Amination

-

Materials:

-

Piperazine

-

p-Methoxybromobenzene (as a model for a protected p-haloaniline)

-

Palladium acetate (catalyst)

-

Potassium tert-amylate (base)

-

Toluene (solvent)

-

5% Ammonium chloride aqueous solution

-

Dichloromethane

-

-

Procedure:

-

In a dry, nitrogen-blanketed reaction bottle, add toluene (40 ml), palladium acetate (0.025 g), potassium tert-amylate (1.8 g), piperazine (0.431 g, 5 mmol), and p-methoxybromobenzene (2.244 g, 12 mmol).[5]

-

Heat the mixture to 110°C and react for 1 hour.[5]

-

Cool the reaction to room temperature.[5]

-

Control the temperature below 20°C and add 5% aqueous ammonium chloride solution (80 g) dropwise.[5]

-

Extract the reaction mixture with dichloromethane (200 g).[5]

-

Concentrate the organic phase to dryness and purify the residue by column chromatography to obtain the product.[5]

-

Data Presentation

The following table summarizes quantitative data from representative synthetic procedures.

| Synthetic Step | Reactants | Catalyst/Base | Solvent | Yield | Purity | Reference |

| Buchwald-Hartwig Amination | Piperazine, p-Methoxybromobenzene | Palladium acetate / Potassium tert-amylate | Toluene | 90% | 99% | [5] |

| Buchwald-Hartwig Amination | Piperazine, p-Bromophenoxytetrahydropyran | [Pd(IPr)Cl2]2 / Potassium tert-amylate | Ethylene glycol dimethyl ether | 96% | 99% | [6] |

| Hydrolysis of Acetamidophenyl Intermediate | 1-(4-Acetamidophenyl)-4-(4-hydroxyphenyl)piperazine, Thionyl chloride | - | Methanol | 97% | 99% | [5] |

| Ammonolysis of Acetamidophenyl Intermediate | 1-(4-Acetamidophenyl)-4-(4-hydroxyphenyl)piperazine, Ammonia | Phosphoric acid | Ethylene glycol | 95% | 99% | [5] |

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 4. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 6. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperazine is a chemical compound belonging to the arylpiperazine class, a significant scaffold in medicinal chemistry. Its unique structural features make it a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical methods, and known biological activities, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

CAS Number: 67455-41-8[1]

Synonyms:

-

4-(Piperazin-1-yl)aniline[1]

-

p-Aminophenylpiperazine

-

1-(p-Aminophenyl)piperazine

-

4-(1-Piperazinyl)benzenamine[1]

-

N-(4-Aminophenyl)piperazine

-

4-Piperazinoaniline[1]

Chemical and Physical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 98-102 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in methanol, ethanol, and chloroform. Slightly soluble in water. | |

| pKa | Not readily available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a nitro-precursor or the nucleophilic substitution of an aniline derivative. Below is a detailed experimental protocol for a common synthesis method.

Synthesis via Reduction of 1-(4-Nitrophenyl)piperazine

This two-step process involves the initial synthesis of 1-(4-nitrophenyl)piperazine followed by its reduction to the desired product.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine

-

Materials: 1-Chloro-4-nitrobenzene, Piperazine, Sodium carbonate, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-nitrobenzene (1 equivalent) and an excess of piperazine (3-4 equivalents) in ethanol.

-

Add sodium carbonate (2 equivalents) to the mixture to act as a base.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The product, 1-(4-nitrophenyl)piperazine, will precipitate as a yellow solid.

-

Filter the solid, wash with water, and dry under vacuum.

-

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine

-

Materials: 1-(4-Nitrophenyl)piperazine, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂/Pd-C), Hydrochloric acid, Sodium hydroxide, Ethyl acetate.

-

Procedure using Tin(II) Chloride:

-

Suspend 1-(4-nitrophenyl)piperazine (1 equivalent) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the suspension while stirring at room temperature.

-

Continue stirring for 2-3 hours. The reaction is typically exothermic.

-

After the reaction is complete (monitored by TLC), carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is >10.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The expected chemical shifts will vary depending on the solvent used.

-

¹H NMR (CDCl₃, 400 MHz): δ ~6.8-6.6 (m, 4H, aromatic protons), ~3.6 (s, 2H, -NH₂), ~3.1 (t, 4H, piperazine protons adjacent to aniline ring), ~3.0 (t, 4H, piperazine protons adjacent to -NH).

-

¹³C NMR (CDCl₃, 100 MHz): Expected peaks for aromatic carbons and two distinct signals for the piperazine carbons.

Biological Activity and Applications in Drug Development

This compound is a key pharmacophore found in a variety of compounds with diverse biological activities. While the specific biological profile of the core molecule is not extensively documented in publicly available literature, its presence in numerous drug candidates and approved drugs points to its importance in interacting with biological targets.

The arylpiperazine moiety is a well-established privileged structure in medicinal chemistry, known to interact with a range of G-protein coupled receptors (GPCRs), particularly in the central nervous system.

Potential Biological Targets of Arylpiperazines

Derivatives of this compound have been investigated for their activity at various receptors, including:

-

Serotonin (5-HT) Receptors: Many arylpiperazines are potent ligands for various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇). Their interaction with these receptors is crucial for the development of antidepressants, anxiolytics, and antipsychotics.[2][3]

-

Dopamine (D₂) Receptors: Arylpiperazines are also known to bind to dopamine receptors, a key target in the treatment of psychosis and other neurological disorders.[4]

-

Adrenergic Receptors: Some arylpiperazines exhibit affinity for α-adrenergic receptors.[5]

-

Other Targets: More complex derivatives incorporating the this compound scaffold have been explored as anticancer agents, potentially targeting signaling pathways like MAPK/ERK and PI3K/Akt, or acting as androgen receptor antagonists.[2][5][6]

Generalized Arylpiperazine Signaling Pathway

The following diagram illustrates a generalized signaling pathway for an arylpiperazine acting as an antagonist at a Gαq-coupled receptor (like some 5-HT₂ receptors) and as an agonist at a Gαi-coupled receptor (like some 5-HT₁A receptors). It is important to note that this is a representative pathway for the broader class of arylpiperazines, and the specific activity of this compound may differ.

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification have led to its incorporation into a multitude of biologically active compounds. While the specific pharmacological profile of the parent molecule requires further elucidation, the well-established role of the arylpiperazine scaffold in targeting key receptors in the central nervous system and other disease-related pathways underscores its continued importance in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this important chemical building block.

References

- 1. CAS 67455-41-8 | this compound - Synblock [synblock.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of 1-(4-Aminophenyl)piperazine Derivatives: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)piperazine (APP) scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. Its unique combination of a basic piperazine ring and an aromatic aminophenyl moiety allows for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanism of action of APP derivatives, focusing on their primary molecular targets, the downstream signaling pathways they modulate, and the structure-activity relationships that govern their potency and selectivity. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this important chemical scaffold.

Core Mechanisms of Action: Targeting Serotonergic and Dopaminergic Systems

Derivatives of this compound predominantly exert their pharmacological effects by interacting with key components of the central nervous system (CNS), particularly receptors and transporters involved in serotonergic and dopaminergic neurotransmission. The specific substitutions on the APP core dictate the primary target and the nature of the interaction, leading to a range of therapeutic applications from antipsychotics to antidepressants.

Interaction with Serotonin (5-HT) Receptors

Arylpiperazine derivatives, including those with the APP core, are well-established ligands for various serotonin (5-HT) receptor subtypes. The most extensively studied interactions are with the 5-HT1A and 5-HT2A receptors, which are crucial in regulating mood, anxiety, and cognition.

5-HT1A Receptor Modulation: Many APP derivatives exhibit high affinity for the 5-HT1A receptor, acting as agonists, partial agonists, or antagonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

-

Agonist/Partial Agonist Activity: Activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei by APP derivative agonists leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release in projection areas. Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and cortex leads to hyperpolarization of neurons through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This inhibitory action is believed to contribute to the anxiolytic and antidepressant effects of some of these compounds.

-

Antagonist Activity: Antagonism at 5-HT1A receptors can block the negative feedback mechanism on serotonin release, potentially leading to increased synaptic serotonin levels.

5-HT2A Receptor Modulation: The 5-HT2A receptor, coupled to Gq/11 proteins, is another significant target for APP derivatives. Antagonism at this receptor is a hallmark of many atypical antipsychotic drugs. Blockade of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release, which may alleviate the negative symptoms of schizophrenia and reduce the extrapyramidal side effects associated with dopamine D2 receptor blockade.

Interaction with Dopamine (D) Receptors

The dopaminergic system, particularly the D2-like family of receptors (D2, D3, and D4), is a primary target for APP derivatives, especially those developed as antipsychotics.

Dopamine D2 Receptor Antagonism: The therapeutic efficacy of most antipsychotic drugs is correlated with their ability to block D2 receptors in the mesolimbic pathway. APP derivatives with D2 antagonist activity reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. However, D2 blockade in the nigrostriatal pathway can lead to undesirable extrapyramidal side effects. The development of atypical antipsychotics often involves balancing D2 antagonism with 5-HT2A antagonism to mitigate these side effects.

Dopamine D3 Receptor Selectivity: Some N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 receptor over the D2 receptor. The D3 receptor is implicated in the cognitive and negative symptoms of schizophrenia, as well as in drug addiction. Selective D3 antagonists are being explored as a novel therapeutic strategy with a potentially better side-effect profile than non-selective D2 antagonists.

Inhibition of Serotonin and Norepinephrine Reuptake

Certain APP derivatives function as inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, they increase the synaptic concentration of serotonin and norepinephrine, respectively. This mechanism is the basis for the therapeutic action of many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50) of representative this compound derivatives and related arylpiperazines at key molecular targets. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective compounds.

| Compound/Derivative Class | Target | Ki (nM) | Reference |

| N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives | 5-HT1A Receptor | 24.5 (for compound EP-42) | [1] |

| Substituted N-phenylpiperazine analogs | D3 Dopamine Receptor | 1.4 - 43 | [2] |

| Substituted N-phenylpiperazine analogs | D2 Dopamine Receptor | 349 - 7522 | [2] |

| 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives | 5-HT2C Receptor | 17 (for compound FG-18) | [3] |

| 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives | 5-HT1A Receptor | Low nanomolar range | [3] |

| Arylpiperazine with 5- and 7-hydroxycoumarin | 5-HT1A Receptor | Subnanomolar estimates from docking | [4] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A Receptor | 1.2 | [5] |

| 4-[3-(4-fluorobenzoyl)propyl]-N-cyclohexyl-1-piperazinecarboxamide (FG5803) | 5-HT2A Receptor | 13 | [6] |

| 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines | D2 Dopamine Receptor | 3.5 (for compound 19) | [7] |

| 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines | 5-HT1A Receptor | 3.3 (for compound 13) | [7] |

| Compound/Derivative Class | Target | IC50 (nM) | Reference |

| Diphenyl piperazine derivatives | Dopamine Transporter | <30 | [8] |

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the 5-HT1A and D2 dopamine receptors.

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling pathway initiated by an agonist this compound derivative.

Dopamine D2 Receptor Signaling Pathway

Caption: Antagonism of the D2 dopamine receptor signaling pathway by a this compound derivative.

Experimental Protocols

The characterization of the mechanism of action of this compound derivatives relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of an APP derivative for a target receptor (e.g., 5-HT1A or D2).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells or brain tissue).

-

Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).

-

Test compound (APP derivative) at various concentrations.

-

Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).

-

Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the effects of a compound on neurotransmitter release and reuptake.

Objective: To measure changes in extracellular dopamine and serotonin levels in a specific brain region following administration of an APP derivative.

Materials:

-

Live, anesthetized or freely moving laboratory animal (e.g., rat).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probe.

-

Perfusion pump and tubing.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex) using a stereotaxic frame.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.

-

Drug Administration: Administer the APP derivative to the animal (e.g., via intraperitoneal injection).

-

Analysis: Inject the collected dialysate samples into the HPLC-ECD system to separate and quantify the levels of dopamine, serotonin, and their metabolites.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels collected before drug administration. Plot the changes in neurotransmitter concentrations over time.

GTPγS Binding Assay for GPCR Activation

This functional assay measures the activation of G-proteins by a GPCR agonist.

Objective: To determine if an APP derivative acts as an agonist, partial agonist, or antagonist at a specific GPCR.

Materials:

-

Cell membranes expressing the GPCR of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (APP derivative).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, incubate the cell membranes with GDP and the test compound at various concentrations.

-

Initiate Reaction: Add [35S]GTPγS to start the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for GTPγS on the Gα subunit.

-

Incubation: Incubate the plate for a specific time at a controlled temperature.

-

Termination and Filtration: Stop the reaction and separate the G-protein-bound [35S]GTPγS from the free form by rapid filtration.

-

Counting and Analysis: Measure the radioactivity on the filters. Plot the amount of [35S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of novel CNS-active agents. The pharmacological profile of these derivatives is finely tuned by the nature of the substituents on the core structure, leading to compounds with high affinity and selectivity for a range of serotonergic and dopaminergic targets. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental evaluation, is paramount for the successful development of new therapeutics. This guide provides a foundational understanding of the key principles governing the pharmacology of APP derivatives, offering a valuable resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | MDPI [mdpi.com]

- 6. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Aminophenyl)piperazine, also known as 4-piperazinoaniline. Due to the limited availability of experimentally derived spectra for this specific compound in publicly accessible databases, this guide presents a combination of available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) data, and representative data from closely related analogs to offer a thorough analytical profile.

Spectroscopic Data

The structural elucidation of this compound (Figure 1) relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | [N/A] |

| Molecular Weight | 177.25 g/mol | [N/A] |

| Exact Mass | 177.1266 u | [N/A] |

| Ionization Mode | Electron Ionization (EI) | [N/A] |

| Major Fragments (m/z) | Data not available | [N/A] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 2: Representative ¹H NMR Data of a Related Piperazine Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 6.85-6.75 | m | 4H | Aromatic Protons |

| 6.70-6.60 | m | 4H | Aromatic Protons |

| 3.07 | s | 8H | Piperazine Protons |

Note: This data is for 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine and serves as an illustrative example.

A predicted ¹³C NMR spectrum provides an estimation of the chemical shifts for the carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Data for this compound in D₂O

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| 149.17 | C (Aromatic, C-NH₂) |

| 140.74 | C (Aromatic, C-N) |

| 120.47 | CH (Aromatic) |

| 111.82 | CH (Aromatic) |

| 44.80 | CH₂ (Piperazine) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be inferred based on its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (Amine) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2800 | C-H (Aliphatic) | Stretching |

| 1650-1580 | C=C (Aromatic) | Stretching |

| 1650-1550 | N-H (Amine) | Bending |

| 1340-1250 | C-N (Aromatic Amine) | Stretching |

| 1200-1000 | C-N (Aliphatic Amine) | Stretching |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be set from 0 to 12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set from 0 to 220 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Separation: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

Mass Analysis: The separated components are introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of compounds containing the this compound moiety. Further experimental work is encouraged to obtain and publish a complete set of spectroscopic data for this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 1-(4-Aminophenyl)piperazine

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | |

| Appearance | Solid | |

| CAS Number | 67455-41-8 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The "like dissolves like" principle suggests that this compound, with its polar aminophenyl and piperazine moieties, will exhibit solubility in polar solvents. However, the presence of the phenyl group also introduces some non-polar character.

While specific quantitative solubility data for this compound is not extensively reported, a related compound, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, is noted to have favorable solubility characteristics. For the parent compound, piperazine, it is known to be freely soluble in water.

To determine the precise solubility of this compound in various solvents, the following experimental protocol is recommended.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method, recommended by the World Health Organization (WHO), is designed to determine the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide)

-

Mechanical shaker or orbital shaker with temperature control

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each solvent in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Separation:

-

After equilibration, stop the agitation and allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid by either centrifugation or filtration. Filtration is a common method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solutions using a validated stability-indicating HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve.

-

Data Presentation:

The results should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data Table for this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | As is | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | ~1.0 | Data to be determined | Data to be determined |

| PBS | 25 | 7.4 | Data to be determined | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined |

| Methanol | 25 | N/A | Data to be determined | Data to be determined |

| DMSO | 25 | N/A | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Phenylpiperazine derivatives can be susceptible to degradation pathways such as hydrolysis, oxidation, and photodegradation.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Water (HPLC grade)

-

Stability chambers (for controlled temperature, humidity, and light)

-

Validated stability-indicating HPLC method

Procedure:

Forced degradation studies should be conducted on a single batch of the drug substance. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products.

-

Hydrolytic Stability:

-

Acidic Conditions: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Conditions: Dissolve the compound in 0.1 N NaOH and heat under the same conditions as the acidic study.

-

Neutral Conditions: Dissolve the compound in water and heat.

-

-

Oxidative Stability:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a specified time.

-

-

Photostability:

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Thermal Stability (Dry Heat):

-

Expose the solid drug substance to elevated temperatures (e.g., 60°C or higher) for a defined period.

-

Sample Analysis:

-

At each time point, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the parent drug from all degradation products.

-

Peak purity analysis of the parent drug peak is crucial to ensure that no degradation products are co-eluting.

Data Presentation:

The results should be summarized in a table, indicating the percentage of degradation under each stress condition.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | e.g., 24h | e.g., 60°C | Data to be determined | Data to be determined |

| 0.1 N NaOH | e.g., 24h | e.g., 60°C | Data to be determined | Data to be determined |

| Water | e.g., 24h | e.g., 60°C | Data to be determined | Data to be determined |

| 3% H₂O₂ | e.g., 24h | Room Temp | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B | Room Temp | Data to be determined | Data to be determined |

| Thermal (Dry Heat) | e.g., 48h | e.g., 80°C | Data to be determined | Data to be determined |

Visualization of Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is not currently available in the public domain, the detailed experimental protocols for equilibrium solubility determination and forced degradation studies provided herein will enable researchers to generate the necessary data for formulation development, analytical method development, and regulatory submissions. The provided visualizations of experimental workflows and potential degradation pathways serve as valuable tools for planning and interpreting these studies. A thorough understanding of these fundamental physicochemical properties is paramount for the successful development of safe and effective pharmaceutical products containing this compound.

1-(4-Aminophenyl)piperazine: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperazine is a key building block in organic synthesis, prized for its versatile reactivity and its prevalence in a wide array of biologically active molecules.[1] This bifunctional molecule, featuring a nucleophilic piperazine ring and a reactive aniline moiety, serves as a versatile scaffold for the construction of complex molecular architectures. Its unique structural characteristics have led to its incorporation into numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in leveraging this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 177.25 g/mol and the chemical formula C10H15N3.[2][3] Understanding its physical and spectral properties is crucial for its effective use and characterization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C10H15N3 | [2][3] |

| Molecular Weight | 177.25 g/mol | [2][3] |

| CAS Number | 67455-41-8 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 186 °C | [5] |

| Boiling Point (Predicted) | 506.7±50.0 °C | [5] |

| Density (Predicted) | 1.165±0.06 g/cm3 | [5] |

| Solubility | Chloroform (Slightly), Dichloromethane (Slightly), DMSO (Slightly), Methanol (Very Slightly, Heated) | [4][5][6] |

Spectroscopic Data:

| Spectroscopy | Key Data |

| ¹H NMR | Complete assignment of proton NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques.[7] |

| ¹³C NMR | Complete assignment of carbon-13 NMR chemical shifts for phenylpiperazine derivatives can be achieved using 1D and 2D NMR techniques.[7] |

| Mass Spectrometry (GC-MS) | The full mass spectrum can be accessed through spectral databases.[2] |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is central to its utility as a building block. The most common transformations involve reactions at the nitrogen atoms of the piperazine ring and the amino group on the phenyl ring.

N-Acylation Reactions

Acylation of the piperazine nitrogen is a common strategy to introduce a variety of functional groups.

Experimental Protocol: General N-Acylation

A general procedure for the acylation of amines can be adapted for this compound.[8]

-

Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired acylating agent (e.g., an acyl chloride or acid anhydride, 1.1 eq.) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically worked up by washing with an aqueous solution to remove the salt byproduct and excess reagents. The organic layer is then dried and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Acylating Agent | Product | Typical Yield | Reference |

| Acetyl Chloride | 1-Acetyl-4-(4-aminophenyl)piperazine | Good to excellent | [9] |

| Benzoyl Chloride | 1-Benzoyl-4-(4-aminophenyl)piperazine | Good to excellent | [10] |

N-Alkylation Reactions

N-alkylation introduces alkyl substituents onto the piperazine nitrogen, a key step in the synthesis of many active pharmaceutical ingredients.[11] Controlling the degree of alkylation (mono- vs. di-alkylation) is a critical consideration.[12] The use of a protecting group, such as a Boc group, on one of the piperazine nitrogens can ensure mono-alkylation.[12]

Experimental Protocol: Mono-N-Alkylation using a Protecting Group

-

Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to obtain mono-Boc-protected piperazine.[12] This can then be arylated to introduce the 4-aminophenyl group.

-

Alkylation: To a solution of the mono-protected this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq.) and the alkylating agent (e.g., an alkyl halide, 1.1 eq.).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

The crude product is then purified, typically by column chromatography.

-

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the mono-alkylated product.

| Alkylating Agent | Product | Typical Yield | Reference |

| Benzyl Bromide | 1-Benzyl-4-(4-aminophenyl)piperazine | Good | [7] |

| Methyl Iodide | 1-Methyl-4-(4-aminophenyl)piperazine | Good | [13] |

N-Arylation Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines.[14][15] This reaction is instrumental in synthesizing the this compound core itself or in further functionalizing it.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of an aryl halide with a piperazine derivative.[16][17]

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), the piperazine derivative (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., X-Phos, 2-10 mol%), and a base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield | Reference |

| 4-Bromoaniline | Piperazine | Pd(OAc)₂/X-Phos | KOt-Bu | High | [16] |

| 1-Bromo-4-nitrobenzene | Piperazine | Pd₂(dba)₃/BINAP | NaOt-Bu | 95% | [18] |

Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient route to complex molecules in a single step.[19][20] this compound can serve as the amine component in such reactions.

Experimental Protocol: Ugi Four-Component Reaction

A general procedure for the Ugi reaction is as follows:[21]

-

To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol), add the amine, this compound (1.0 eq.).

-

Stir the mixture for a short period to allow for imine formation.

-

Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield the α-acylaminoamide product.

Application in Drug Discovery: The Case of Posaconazole

A prominent example of the application of a this compound derivative is in the synthesis of the broad-spectrum antifungal agent, Posaconazole.[22][23] A key intermediate in its synthesis is 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[1][24] Posaconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][22][25] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[26][27] Its depletion disrupts membrane integrity and leads to fungal cell death.[3][23]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, leading to a diverse array of complex molecules with significant applications, particularly in the pharmaceutical industry. The synthetic methodologies outlined in this guide, from fundamental acylation and alkylation reactions to more advanced palladium-catalyzed cross-couplings and multicomponent reactions, highlight the broad utility of this scaffold. As the demand for novel, biologically active compounds continues to grow, the strategic use of this compound is poised to remain a cornerstone of modern drug discovery and development.

References

- 1. darshanpharmaindia.in [darshanpharmaindia.in]

- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 3. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atompharma.co.in [atompharma.co.in]

- 5. 1-(4-AMINOPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE CAS#: 74852-62-3 [chemicalbook.com]

- 6. 74853-08-0 CAS MSDS (1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. real.mtak.hu [real.mtak.hu]

- 17. rsc.org [rsc.org]

- 18. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 19. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 25. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-(4-Aminophenyl)piperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Among the vast family of piperazine-containing molecules, 1-(4-aminophenyl)piperazine serves as a critical synthon and a pharmacophore in its own right, paving the way for the development of novel therapeutics. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4][5][6] This technical guide provides an in-depth exploration of the potential biological activities of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and drug discovery endeavors.

Antipsychotic Activity

Derivatives of this compound are being investigated as potential atypical antipsychotic agents. Their mechanism of action is often attributed to their ability to modulate dopaminergic and serotonergic pathways in the central nervous system.[2][7]

Quantitative Data: Receptor Binding Affinities

The affinity of these compounds for various neurotransmitter receptors is a key indicator of their potential antipsychotic efficacy. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Compound | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | Reference |

| LASSBio-579 (a phenylpiperazine analog) | - | - | Increased affinity 3-10 fold compared to parent | [8] |

| Indazole-piperazine derivative 1 | 24 | 1.1 | 1.3 | [9] |

| Indazole-piperazine derivative 10 | 118 | 0.8 | 1.1 | [9] |

Signaling Pathways in Antipsychotic Action

Atypical antipsychotics often exert their effects by modulating complex intracellular signaling cascades initiated by dopamine D₂ and serotonin 5-HT₂ₐ receptor blockade. These pathways can influence gene expression, neuronal plasticity, and ultimately, the alleviation of psychotic symptoms.[10][11]

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.[9][12]

Materials:

-

Cell membranes from CHO cells stably expressing the human D₂L receptor.

-

[³H]Spiperone (radioligand).

-

Test compounds (e.g., this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, cell membranes (5-20 µg protein per well), [³H]Spiperone (final concentration 0.1-0.3 nM), and either the test compound or vehicle.

-

For non-specific binding determination, add a high concentration of a known D₂ antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through a glass fiber filter using a microplate harvester, followed by washing with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

Antidepressant and Anxiolytic Activities

The structural similarity of phenylpiperazine derivatives to known antidepressants suggests their potential in treating mood and anxiety disorders. Their mechanism often involves interaction with serotonin receptors and transporters.[4][13]

Quantitative Data: In Vivo Behavioral Studies

The Forced Swim Test (FST) and Tail Suspension Test (TST) are common behavioral assays in rodents to screen for antidepressant-like activity. A decrease in immobility time is indicative of a potential antidepressant effect.

| Compound | Assay | Dose (mg/kg) | Reduction in Immobility Time (%) | Reference |

| Piperazine Derivative 6a | FST | 40 | 25.3 | [14] |

| Piperazine Derivative 18a | FST | 40 | 22.9 | [14] |

| Aralkyl piperazine 15a | FST | 20 | Significant reduction | [13] |

| Aralkyl piperazine 15a | TST | 20 | Significant reduction | [13] |

| Piperazine-hydrazide VSM 3 | FST & TST | 20-30 | Significant reduction | [15] |

| Piperazine-hydrazide VSM 6 | FST & TST | 20-30 | Significant reduction | [15] |

Experimental Protocol: Forced Swim Test (FST) in Mice

This protocol describes a standard procedure for the FST to evaluate the antidepressant potential of test compounds.[14][15]

Materials:

-

Male Swiss mice (20-25 g).

-

Cylindrical glass tank (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test compounds and vehicle.

-

Positive control (e.g., Fluoxetine).

-

Video recording system.

Procedure:

-

Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

-

Gently place each mouse individually into the water-filled cylinder for a 6-minute session.

-

Record the session for later analysis.

-

The first 2 minutes are considered an adaptation period.

-

During the subsequent 4 minutes, score the duration of immobility (defined as the absence of movement except for small motions necessary to keep the head above water).

-

A significant decrease in the duration of immobility in the test group compared to the vehicle group suggests antidepressant-like activity.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[16][17]

Materials:

-

Male C57BL/6 mice (25-30 g).

-

Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Test compounds and vehicle.

-

Positive control (e.g., Diazepam, 1-2 mg/kg).

-

Video tracking system.

Procedure:

-

Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30 minutes before the test.

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the session using a video tracking system.

-

Analyze the time spent in the open arms and the number of entries into the open and closed arms.

-

A significant increase in the time spent in and/or the number of entries into the open arms in the test group compared to the vehicle group suggests anxiolytic-like activity.

Anticancer Activity

A growing body of evidence highlights the potential of piperazine derivatives as anticancer agents. These compounds can induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[5][18]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values are standard measures of a compound's cytotoxic or antiproliferative potency against cancer cells.

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |